2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone
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Description
The compound “2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated methodologies for synthesizing various heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For example, a study outlined the synthesis of 1H-benzo[d]imidazoles through condensation reactions, showcasing the compound's potential in creating pharmacologically active molecules (Lin Li et al., 2018). Similarly, other research focused on the synthesis of benzimidazole derivatives, highlighting their significant immunosuppressive and immunostimulatory activities (H. Abdel‐Aziz et al., 2011).
Catalytic Behavior and Material Synthesis
Some studies explore the catalytic applications of compounds with similar structures, indicating potential routes for synthesizing polymers and other complex molecules. For instance, iron and cobalt complexes bearing related ligands have been investigated for their catalytic behavior toward ethylene reactivity, suggesting applications in polymer synthesis (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Compounds bearing benzimidazole and pyrazoline motifs have been synthesized and tested for their antimicrobial activity, revealing potential as novel antibacterial and antifungal agents (N. Desai et al., 2017). This suggests that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone could be a precursor or a fragment in the synthesis of bioactive molecules.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(11-16-15-3-1-2-4-17(15)24-20-16)21-10-7-14(12-21)23-13-5-8-19-9-6-13/h1-6,8-9,14H,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHPUXNYDNCJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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